molecular formula C11H17N B13031636 (1R)-1-(4-Methylphenyl)butylamine

(1R)-1-(4-Methylphenyl)butylamine

Cat. No.: B13031636
M. Wt: 163.26 g/mol
InChI Key: KONSGDUJYXXYMT-LLVKDONJSA-N
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Description

(1R)-1-(4-Methylphenyl)butylamine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
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Biological Activity

(1R)-1-(4-Methylphenyl)butylamine, also known as a chiral amine, has garnered attention due to its potential biological activities, particularly in the context of neurotransmitter modulation and receptor interactions. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H17N
  • Molecular Weight : 163.26 g/mol
  • Chirality : The (1R) configuration indicates a specific three-dimensional arrangement that can significantly influence biological interactions.

The compound features a butylamine backbone with a para-methylphenyl substituent, which is crucial for its pharmacological properties. The unique substitution pattern may affect its interaction with various receptors compared to other structural analogs.

Neurotransmitter Modulation

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly concerning dopamine and norepinephrine transporters. Studies have shown that similar compounds can inhibit dopamine transporter (DAT) and norepinephrine transporter (NET) activity, suggesting that this compound might exhibit comparable effects .

Receptor Interactions

The compound's potential interactions with various receptors have been a focus of study. It is hypothesized to interact with:

  • Dopamine receptors : Potentially influencing dopaminergic signaling pathways.
  • Norepinephrine receptors : May affect adrenergic signaling.
  • Serotonin receptors : Although less potent in this regard, some analogs have shown activity against serotonin transporters (SERT) .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the phenyl ring or the length of the butyl chain can lead to significant changes in pharmacological profiles. The following table summarizes some related compounds and their key features:

Compound NameMolecular FormulaKey Features
(1R)-1-(3-Fluorophenyl)butylamineC11H16FNFluorine substitution enhances activity
(1R)-1-(2-Methylphenyl)butylamineC11H16NDifferent aromatic substitution
(1R)-1-(4-Chlorophenyl)butylamineC11H16ClNChlorine substitution affects reactivity
(S)-(+)-N,N-Dimethyl-2-phenylethylamineC12H17NDimethylated amine structure

The para-methyl substitution pattern on the phenyl ring is particularly noteworthy as it may lead to distinct biological activities compared to other substituents like chlorine or fluorine .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant inhibitory effects on DAT and NET while being relatively inactive at SERT. For example, one study found that racemic analogs showed selective inhibition of dopamine reuptake with IC50 values in the nanomolar range .

Therapeutic Potential

The therapeutic implications of this compound are being explored in various contexts, including:

  • Neuropsychiatric Disorders : Due to its potential role in modulating neurotransmitter systems, there is interest in its application for conditions like depression and ADHD.
  • Cancer Treatment : Some derivatives have shown promise in reversing multidrug resistance in cancer cells by modulating P-glycoprotein activity .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1R)-1-(4-methylphenyl)butan-1-amine

InChI

InChI=1S/C11H17N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1

InChI Key

KONSGDUJYXXYMT-LLVKDONJSA-N

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)C)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C)N

Origin of Product

United States

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